

A Technical Guide to the Solubility of 2,6-Dihydroxybenzoic Acid

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Compound of Interest

Compound Name: 2,6-Dihydroxybenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **2,6-dihydroxybenzoic acid** in various solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and formulation studies. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and interpretation.

Core Concept: Solubility Profile of 2,6-Dihydroxybenzoic Acid

2,6-Dihydroxybenzoic acid, a phenolic compound, exhibits a range of solubilities in different solvents, largely governed by the principle of "like dissolves like." Its two hydroxyl groups and the carboxylic acid moiety allow for hydrogen bonding with polar and protic solvents, while the aromatic ring provides some affinity for less polar environments.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for **2,6-dihydroxybenzoic acid** in various solvents. It is important to note that experimental conditions, such as temperature and method of determination, can significantly influence these values.

Table 1: Solubility in Aqueous and Polar Aprotic Solvents

Solvent	Temperature (°C)	Solubility	Reference
Water	Not Specified	16.67 mg/mL	[1]
Water	Not Specified	9.56 mg/mL	[2][3]
Water	Predicted	7.49 g/L	
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	30 mg/mL	[4]
Phosphate Buffered Saline (PBS)	Not Specified	16.25 mg/mL	[5]

Table 2: Solubility in Alcohols

Experimental data on the mole fraction solubility of **2,6-dihydroxybenzoic acid** in several alcohols at various temperatures has been reported.[6] The general trend indicates that solubility increases with temperature. At a given temperature, the solubility follows the order: 1-butanol < methanol < ethanol < 2-propanol.[6] A study also observed that methanol is a more effective solvent for **2,6-dihydroxybenzoic acid** compared to acetonitrile and o-xylene.

Qualitative Solubility Information

While specific quantitative data is limited for some solvent classes, qualitative observations from various studies provide valuable insights into the solubility of **2,6-dihydroxybenzoic acid**.

Table 3: Qualitative Solubility in Various Organic Solvents

Solvent Class	Solvent Example	Solubility Indication	Reference
Aromatic Hydrocarbon	Toluene	Soluble (used for crystallization)	[7] [8]
Halogenated Hydrocarbon	Chloroform	Soluble (used for crystallization)	[7] [8]
Nitrile	Acetonitrile	Soluble	
Aromatic Hydrocarbon	o-Xylene	Less soluble than methanol and acetonitrile	

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.

Shake-Flask Method: A Detailed Protocol

This method involves equilibrating an excess of the solid compound with a solvent over a period to achieve a saturated solution. The concentration of the dissolved solute is then determined analytically.

1. Materials and Equipment:

- **2,6-Dihydroxybenzoic acid** (solid)
- Selected solvents of high purity
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator

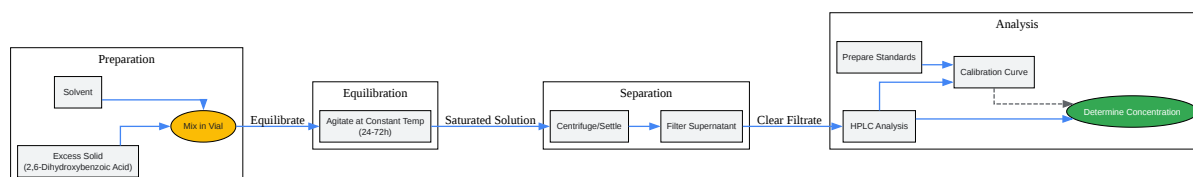
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

2. Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of solid **2,6-dihydroxybenzoic acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. Centrifugation can be employed to facilitate this process.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
- **Quantification:** Prepare a series of standard solutions of **2,6-dihydroxybenzoic acid** of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC. Construct a calibration curve from the standard solutions and use it to determine the concentration of **2,6-dihydroxybenzoic acid** in the saturated sample.
- **Data Reporting:** Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

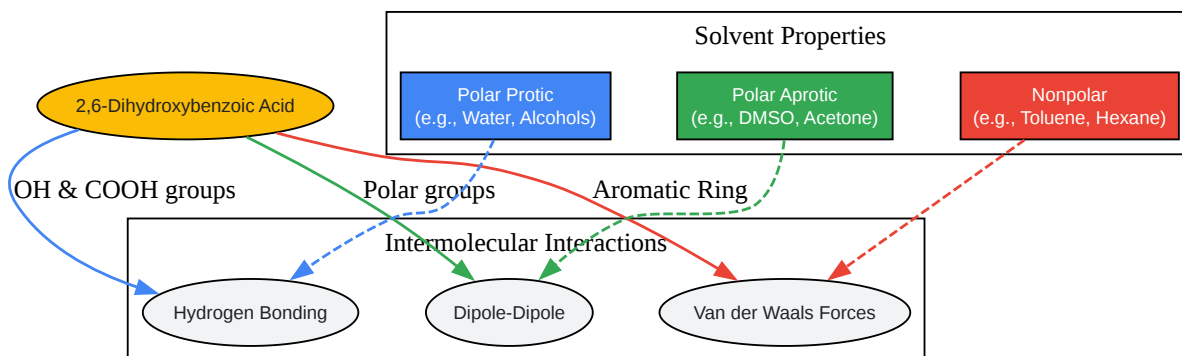
Visualizing Experimental Workflows and Concepts

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.



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Caption: Workflow for the shake-flask solubility determination method.



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Caption: Factors influencing the solubility of **2,6-dihydroxybenzoic acid**.

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